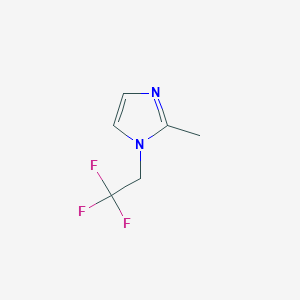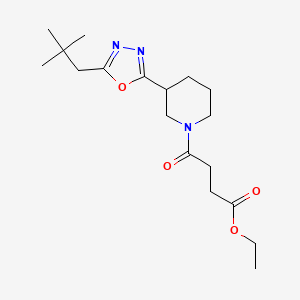
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (FMTT) is an organic compound that has been used in scientific research for a variety of applications. It is a five-membered heterocyclic compound containing a sulfur atom and two nitrogen atoms, and has been used as a ligand in coordination chemistry, as a catalyst in synthesis, and as an inhibitor in biochemical and physiological studies. FMTT has a wide range of applications and is of particular interest due to its relatively low toxicity and high stability.
Wirkmechanismus
The mechanism of action of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. It is believed that 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol binds to the active site of cytochrome P450 enzymes and inhibits their activity. This inhibition is thought to be due to the formation of a stable coordination complex between 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and the cytochrome P450 enzyme. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is believed to bind to other enzymes, such as thiol-containing enzymes, and inhibit their activity.
Biochemical and Physiological Effects
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have a wide range of biochemical and physiological effects. In biochemical studies, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of thiol-containing enzymes and to affect the activity of other enzymes involved in metabolism. In physiological studies, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is relatively non-toxic and has a high degree of stability. However, there are some limitations to using 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not very soluble in organic solvents, so it must be used in relatively low concentrations.
Zukünftige Richtungen
There are several potential future directions for research into 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of research is to further investigate the mechanism of action of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its effects on cytochrome P450 enzymes and other enzymes involved in metabolism. In addition, further research into the biochemical and physiological effects of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol could lead to the development of new drugs or treatments. Finally, further research into the synthesis of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol could lead to the development of more efficient and cost-effective methods of production.
Synthesemethoden
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods. The most common method is the reaction of 2-furylmethanol with 3-methylbenzothiazole-2-thiol in the presence of an aqueous base. This method produces 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in high yields and is relatively simple and inexpensive. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with 2-furylmethanol in the presence of a base, and the reaction of 2-furylmethanol with 3-methylbenzothiazole-2-thiol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been used for a variety of scientific research applications. It is commonly used as a ligand in coordination chemistry, as a catalyst in synthesis, and as an inhibitor in biochemical and physiological studies. 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been used as an inhibitor of cytochrome P450 enzymes and as a tool to study the mechanism of action of drugs. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13-15-16-14(19)17(13)9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZWWKXJGNAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2788589.png)

![N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2788592.png)

![(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788595.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2788597.png)



